2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL
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Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with aromatic carboxylic acids under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substitution patterns and biological activities.
1,3,4-Thiadiazole derivatives: Similar in structure but contain sulfur instead of oxygen, leading to different chemical properties and applications.
1,2,3-Triazole derivatives: Another class of heterocycles with diverse applications in medicinal chemistry.
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL is unique due to its specific combination of the oxadiazole ring and naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
CAS No. |
565451-14-1 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C18H12N2O2/c21-16-14-9-5-4-6-12(14)10-11-15(16)18-20-19-17(22-18)13-7-2-1-3-8-13/h1-11,21H |
InChI Key |
LLQMGXHYMBUCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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